molecular formula C10H4Br2S2 B6355836 2,6-dibromothieno[3,2-f][1]benzothiole CAS No. 1242077-24-2

2,6-dibromothieno[3,2-f][1]benzothiole

Cat. No.: B6355836
CAS No.: 1242077-24-2
M. Wt: 348.1 g/mol
InChI Key: PZJRHIYHVCHULC-UHFFFAOYSA-N
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Description

2,6-Dibromobenzo[1,2-b:5,4-b’]dithiophene is a chemical compound with the molecular formula C10H4Br2S2 . It has a large and rigid planar conjugated structure . This compound is one of the most widely used and studied building blocks for high-performance small molecule-based photovoltaic devices .


Synthesis Analysis

The synthesis of 2,6-Dibromobenzo[1,2-b:5,4-b’]dithiophene involves several steps . In one study, 2,6-Dibromobenzo[1,2-b:5,4-b’]dithiophene and 4-ethynyl-1-thioacetylbenzene were dissolved in a mixture of fresh distilled Et3N and anhydrous THF .


Molecular Structure Analysis

The molecular structure of 2,6-Dibromobenzo[1,2-b:5,4-b’]dithiophene is characterized by a large and rigid planar conjugated structure . This structure is crucial for its use in photovoltaic devices .


Chemical Reactions Analysis

2,6-Dibromobenzo[1,2-b:5,4-b’]dithiophene is involved in various chemical reactions. For instance, it can undergo destructive quantum interference in tunneling junctions comprising self-assembled monolayers .


Physical and Chemical Properties Analysis

2,6-Dibromobenzo[1,2-b:5,4-b’]dithiophene is a solid at 20 degrees Celsius . It has a molecular weight of 348.07 . It should be stored under inert gas and is air sensitive . Its melting point ranges from 241.0 to 245.0 degrees Celsius .

Scientific Research Applications

Organic Field-Effect Transistors

2,6-Dibromobenzo[1,2-b:5,4-b']dithiophene derivatives are pivotal in the development of high-performance semiconductors for organic field-effect transistors (OFETs). For instance, a study on 2,6-Diphenylbenzo[1,2-b:4,5-b']dichalcogenophenes demonstrated their effectiveness as p-type semiconductors, highlighting the selenophene analogue's high FET mobility (Takimiya et al., 2004).

Electrochromic Materials

The compound is utilized in creating electrochromic materials with significant potential for tunable optical properties. A study integrated it into polymers showing varied electrochromic behaviors and optical contrasts, indicating its applicability in smart windows and displays (Xu et al., 2018).

Polymer Solar Cells

2,6-Dibromobenzo[1,2-b:5,4-b']dithiophene is a key monomer for polymer solar cells materials, leading to the synthesis of compounds that form the basis for efficient photovoltaic devices. These materials showcase improved energy band gaps and charge transfer capabilities (Zhu-chai, 2013).

Optoelectronic Devices

Its derivatives are critical for synthesizing molecules used in optoelectronic devices. A study reported synthesizing compounds via direct C–H cross-coupling, offering promising building blocks for organic electronics (Gudim et al., 2021).

Charge Transfer and Stability

The compound's derivatives play a significant role in understanding charge transfer interactions and stability in molecular junctions, important for designing future electronic devices (Ma et al., 2010; Park et al., 2009).

Future Directions

The future directions of 2,6-Dibromobenzo[1,2-b:5,4-b’]dithiophene research involve its use in nano-scale devices based on molecular tunneling junctions . There is also potential for its use in the synthesis of novel π-conjugated systems .

Properties

IUPAC Name

2,6-dibromothieno[3,2-f][1]benzothiole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Br2S2/c11-9-2-5-1-6-3-10(12)14-8(6)4-7(5)13-9/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZJRHIYHVCHULC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(SC2=CC3=C1C=C(S3)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Br2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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